molecular formula C17H14N4O3 B1417376 Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate CAS No. 2197064-22-3

Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate

Cat. No. B1417376
M. Wt: 322.32 g/mol
InChI Key: LIVLTSRBFUYFJL-YBFXNURJSA-N
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Description

Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate (MIPB) is a synthetic compound derived from the imidazopyridine family of compounds. It is a crystalline solid that is soluble in water, ethanol, and other organic solvents. MIPB is a versatile compound with a wide range of applications in the fields of chemical synthesis, material science, and biochemistry.

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a compound related in structure to Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate, is known for its versatility as a bioactive precursor in organic synthesis. It holds a variety of pharmacological activities such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it serves as a significant structure and an excellent precursor for the search for new bioactive molecules, suggesting that Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate could also be explored for similar applications in the synthesis of compounds with pharmaceutical applications (Farooq & Ngaini, 2019).

Chemical Modification and Applications

The chemical modification of xylan, for example, leads to new biopolymer ethers and esters with specific properties that depend on the functional groups, degree of substitution, and substitution pattern. This suggests that the structural complexity and modifiability of Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate could also offer a range of applications depending on how it is chemically modified. Novel esters synthesized from such modifications could have applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Antimicrobial Agents

Compounds like p-Cymene, a monoterpene found in over 100 plant species, showcase a range of biological activities including antimicrobial effects. This highlights the potential for Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate, with its complex structure, to be explored for similar antimicrobial properties, especially considering the urgent need for new substances with antimicrobial properties to address the evolution of antimicrobial resistance (Marchese et al., 2017).

Privileged Scaffold in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffold, closely related to the imidazo[1,2-a]pyridin moiety in Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate, is an important class of heterocyclic nucleus that provides various bioactive molecules. The successful kinase inhibitor ponatinib, which contains this scaffold, led to a resurgence of interest in exploring new derivatives for their therapeutic applications in medicine. This indicates that the imidazo[1,2-a]pyridin component of Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate could be a key focal point for medicinal chemistry research to develop novel compounds with enhanced pharmacokinetics profile and efficiency (Garrido et al., 2021).

properties

IUPAC Name

methyl 4-[(E)-(imidazo[1,2-a]pyridine-7-carbonylhydrazinylidene)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-24-17(23)13-4-2-12(3-5-13)11-19-20-16(22)14-6-8-21-9-7-18-15(21)10-14/h2-11H,1H3,(H,20,22)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVLTSRBFUYFJL-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=NC=CN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=NC=CN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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